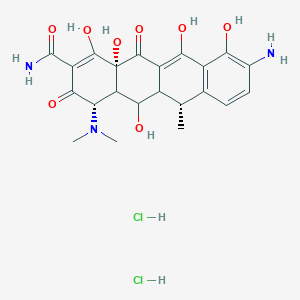
2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester involves the esterification of 2-Propenoic acid, 2-methyl- with 1-(1-methylethyl)cyclopentanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with controlled temperature and pressure conditions to maximize efficiency .
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester undergoes several types of chemical reactions, including:
Polymerization: It can polymerize in the presence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Polymerization: Radical initiators like benzoyl peroxide or AIBN at elevated temperatures.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Major Products Formed
Polymerization: Polymers with varying molecular weights depending on the reaction conditions.
Hydrolysis: 2-Propenoic acid, 2-methyl- and 1-(1-methylethyl)cyclopentanol.
科学的研究の応用
2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester is widely used in scientific research and industry:
Chemistry: As a monomer in the synthesis of polymers and copolymers for various applications.
Biology: In the development of biocompatible materials for medical devices.
Medicine: As a component in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Used in the production of photoresist materials for semiconductor manufacturing
作用機序
The compound exerts its effects primarily through polymerization. The methacrylate group undergoes radical polymerization to form long polymer chains. These polymers can then be used to create various materials with specific properties, such as biocompatibility or photoresist capabilities .
類似化合物との比較
Similar Compounds
2-Propenoic acid, 2-methyl-, 1-methylethyl ester: Similar in structure but lacks the cyclopentyl group.
2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclohexyl ester: Similar but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester is unique due to its cyclopentyl group, which imparts specific physical and chemical properties, making it particularly useful in the production of photoresist materials .
特性
IUPAC Name |
(1-propan-2-ylcyclopentyl) 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-9(2)11(13)14-12(10(3)4)7-5-6-8-12/h10H,1,5-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXHHBYETPIZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCC1)OC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2866429.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2866432.png)



![4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine](/img/structure/B2866439.png)
![1-[2-(morpholin-4-yl)ethyl]-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one](/img/structure/B2866440.png)



